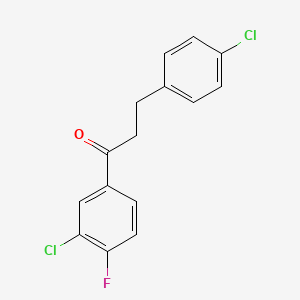

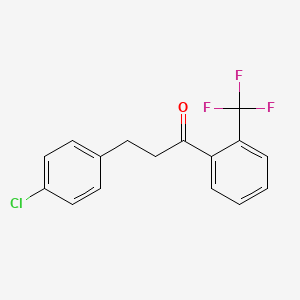

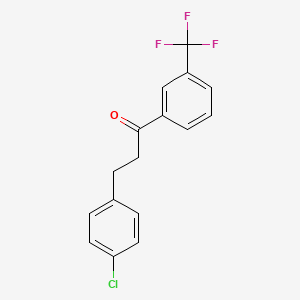

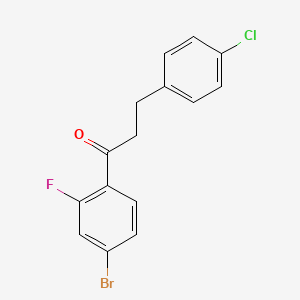

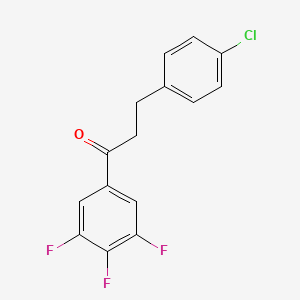

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

説明

The compound "4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted aromatic compounds, which are structurally related to the compound . These compounds are often intermediates in the synthesis of more complex molecules, including pharmaceuticals, radiopharmaceuticals, and materials for electronic devices such as liquid crystal displays .

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted compounds typically involves multi-step organic reactions, including palladium-catalyzed coupling, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide involves a nucleophilic labeling method starting from [18F]fluoride, followed by deprotection to yield the desired product . Another example is the synthesis of a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, which is synthesized based on a bromo-bisphenol and can be further modified to produce a phosphonated derivative . These methods could potentially be adapted for the synthesis of "4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted compounds is often characterized using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these techniques, and its molecular geometry was optimized using density functional theory (DFT) . Similarly, the structural, spectroscopic, and electronic properties of a Schiff-base molecule with bromo- and fluoro-substituents were investigated both experimentally and theoretically . These methods would be applicable to the analysis of "4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone" to determine its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds can be studied through various analyses, including molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses. These analyses provide insights into the sites of chemical reactivity and the nature of intermolecular interactions. For instance, the interactions between a bromo-substituted compound and DNA bases were investigated using the electrophilicity-based charge transfer (ECT) method . Additionally, the synthesis of chalcones with bromo- and fluoro-substituents revealed their potential to interact with DNA through intercalation, as well as their urease inhibition and antioxidant activities . These studies suggest that "4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone" could also exhibit interesting chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by their molecular structure. High-molecular-weight polymers with bromophenyl groups exhibit excellent thermal, oxidative, and dimensional stability, as well as low methanol permeability and reasonable proton conductivity . The polarizability and hyperpolarizability properties of these compounds can also be calculated to interpret their nonlinear optical (NLO) properties . These properties are crucial for applications in materials science and electronics. The physical and chemical properties of "4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone" would likely be influenced by the presence of bromo- and fluoro-substituents, and could be analyzed using similar methods to those described in the papers.

科学的研究の応用

Synthesis and Biological Activity

- A study by Gevorgyan et al. (1989) focused on the synthesis of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones and investigated their local anesthetic and anti-inflammatory activities. This research is relevant as it involves compounds structurally similar to 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone (Gevorgyan et al., 1989).

Chemical Properties and Applications

- Gray and Kelly (1981) researched the electrooptical properties of different substituents, including fluoro and bromo, on phenolic moieties. Their work provides insight into the potential applications of such compounds in electronics (Gray & Kelly, 1981).

- The work of Kharas et al. (2016) on novel copolymers of styrene incorporating ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluoro and bromo substituted compounds, sheds light on the potential of these compounds in polymer synthesis and their thermal properties (Kharas et al., 2016).

Medicinal Chemistry and Drug Design

- Jagadhani et al. (2015) conducted research on the synthesis and characterization of fluorinated 1,5-benzothiazepines and pyrazolines. Their study provides insights into the potential medicinal chemistry applications of fluorinated compounds, including those similar to 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone (Jagadhani et al., 2015).

Applications in Organic Synthesis and Catalysis

- Research by Granoth et al. (1973) on Friedel–Crafts acylation–cyclisation reactions, including the use of fluorophenyl compounds, is pertinent as it highlights the use of such compounds in organic synthesis and catalysis (Granoth et al., 1973).

Cytochrome P-450-mediated Metabolism

- Parkinson and Safe (1982) explored the metabolism of 4-halobiphenyls, including bromo and fluoro derivatives, by cytochrome P-450-dependent monooxygenases. This study is relevant for understanding the metabolic pathways and pharmacokinetics of similar compounds (Parkinson & Safe, 1982).

特性

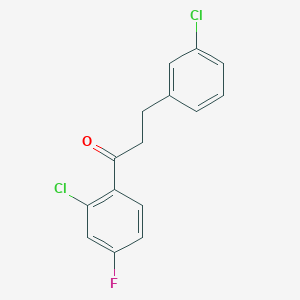

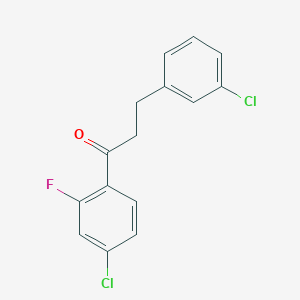

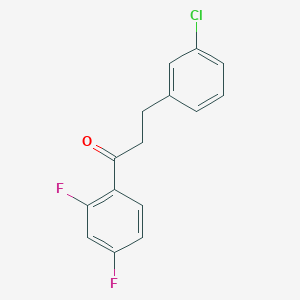

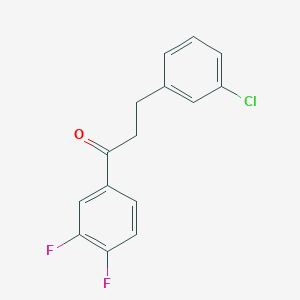

IUPAC Name |

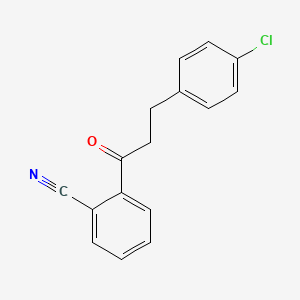

1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBWMOGCJPFKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644584 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-43-9 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。